![molecular formula C16H14N2O4S2 B2355240 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid CAS No. 878683-82-0](/img/structure/B2355240.png)

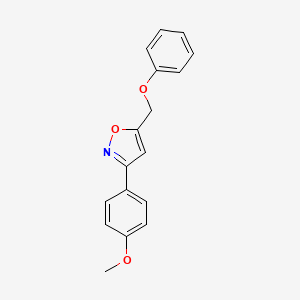

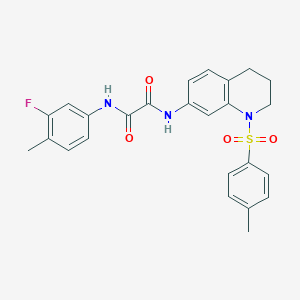

2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

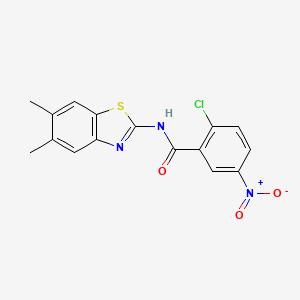

The compound “2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid” is a complex organic molecule. It contains a furan ring, a thieno[2,3-d]pyrimidine ring, and an acetic acid moiety . The thieno[2,3-d]pyrimidine ring is a common structure in various biological compounds and has diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a furan ring, a thieno[2,3-d]pyrimidine ring, and an acetic acid moiety . The presence of these functional groups suggests that the compound may have interesting chemical properties and potential biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen

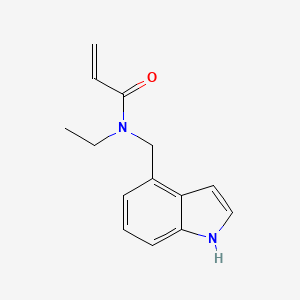

Antibacterial and Antifungal Activity

Furan derivatives have been reported to exhibit a variety of therapeutic advantages including antibacterial, antifungal, and antiviral activities . This suggests that our compound may also be researched for its potential use in developing new antibacterial and antifungal agents.

Anticancer Activity

Thieno[2,3-d]pyrimidin compounds have shown activity against various cancer cell lines including prostate cancer (PC3) and lung carcinoma (A549), with some compounds also showing effects against hepatic (HepG2) cell lines . The compound could be explored for its anticancer properties in similar cell lines.

Anti-inflammatory and Analgesic Properties

Given that furan derivatives have been associated with anti-inflammatory and analgesic effects , it is plausible to consider that our compound might be investigated for these properties as well.

Antifibrotic Activity

Compounds that inhibit collagen synthesis or block mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells have been studied for their antifibrotic activity . The structural features of our compound may lend themselves to similar investigations.

Neuroprotective Effects

Furan derivatives have also been linked to neuroprotective effects such as anti-parkinsonian and anti-glaucoma activities . Research into these applications could be another avenue for our compound.

Cardiovascular Research

The inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) is a target in cardiovascular research . The compound’s structure may allow it to be studied for potential effects on VEGFR-2 or related pathways.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could include further investigation of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the diverse biological activities of compounds with a thieno[2,3-d]pyrimidine ring, this compound could be a promising candidate for further study .

Wirkmechanismus

Target of Action

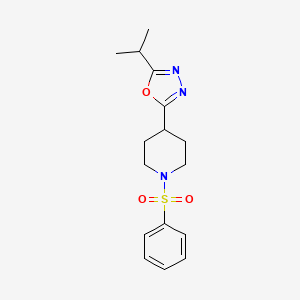

The compound, also known as “2-({11-[(furan-2-yl)methyl]-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetic acid”, is a member of the thioxopyrimidine class . Thioxopyrimidines are known to exhibit diverse biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer . .

Mode of Action

It is known that thioxopyrimidines can influence oxidative processes in the organism . The introduction of a thiol group provides additional opportunities for further functionalization .

Biochemical Pathways

Thioxopyrimidines and their derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Some thienopyrimidine derivatives have shown significant anticancer activity against various cell lines .

Action Environment

The synthesis of similar compounds has been reported to involve various cyclization processes or domino reactions , which could potentially be influenced by environmental conditions.

Eigenschaften

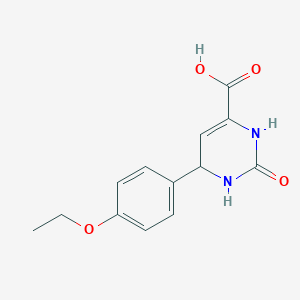

IUPAC Name |

2-[[11-(furan-2-ylmethyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S2/c19-12(20)8-23-16-17-14-13(10-4-1-5-11(10)24-14)15(21)18(16)7-9-3-2-6-22-9/h2-3,6H,1,4-5,7-8H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNRJYMJDVHXKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)O)CC4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355167.png)

![(2R,3S)-4-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-methylmorpholine-3-carboxamide](/img/structure/B2355168.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2355172.png)

![2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2355176.png)